molecular formula C24H18N4O3 B2378344 6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-42-3

6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2378344
CAS RN: 932325-42-3
M. Wt: 410.433
InChI Key: WIFMTQPVQGNTLX-UHFFFAOYSA-N
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Description

6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that belongs to the pyrazoloquinoline family. The compound has a unique structure that makes it a promising candidate for various research applications.

Scientific Research Applications

Antimicrobial Properties

  • A study by El-Gamal, Hagrs, and Abulkhair (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives and tested their antimicrobial activity. The compounds showed moderate activity against various bacteria and fungi, with specific pyrimidine derivatives exhibiting high activity against gram-positive strains and E. coli (El-Gamal, Hagrs, & Abulkhair, 2016).

Protein Kinase Inhibition

  • Lapa et al. (2013) found that 3-amino-1H-pyrazolo[3,4-b]quinolines, including 6-methoxy derivatives, demonstrated significant inhibitory activity on bacterial serine/threonine protein kinases. This inhibition was effective in regulating resistance to kanamycin in certain bacteria (Lapa et al., 2013).

Photophysical Applications

  • Padalkar and Sekar (2014) researched the photophysical behaviors of quinoline derivatives containing azole moieties. They found that these compounds showed dual emissions and large Stokes shift emission patterns, indicating their potential in photophysical applications (Padalkar & Sekar, 2014).
  • Khachatryan et al. (2006) synthesized 6-substituted 4-(4'-tolyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolines and analyzed their emission and absorption spectra in various solvents. The study highlighted their potential in optical applications (Khachatryan, Boszczyk, & Tomasik, 2006).

Electroluminescence and Photoluminescence

  • Gondek et al. (2008) characterized methoxy and carboethoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, observing highly solvatochromic photoluminescent spectra. These derivatives were identified as promising materials for electroluminescent applications (Gondek, Całus, Danel, & Kityk, 2008).

Anti-Inflammatory Effects

  • Tseng et al. (2018) synthesized pyrazolo[4,3-c]quinoline derivatives and evaluated their anti-inflammatory effects by inhibiting nitric oxide production in cells. Certain derivatives showed significant inhibition, comparable to positive controls, suggesting potential applications in anti-inflammatory therapies (Tseng, Tung, Peng, Chen, Tzeng, & Cheng, 2018).

properties

IUPAC Name

6-methoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-15-9-11-16(12-10-15)22-20-14-25-23-19(7-4-8-21(23)31-2)24(20)27(26-22)17-5-3-6-18(13-17)28(29)30/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFMTQPVQGNTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

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